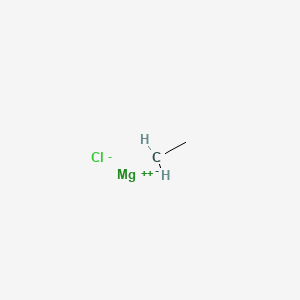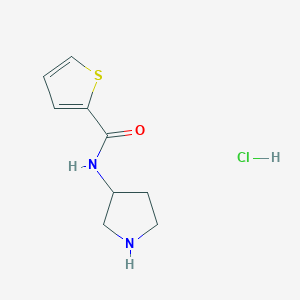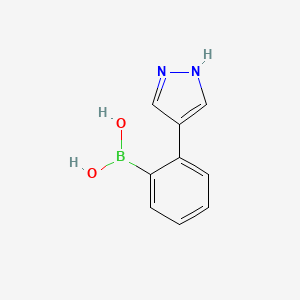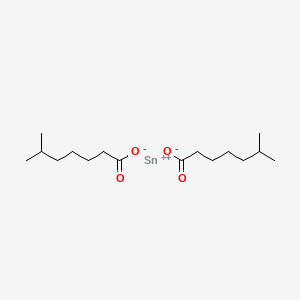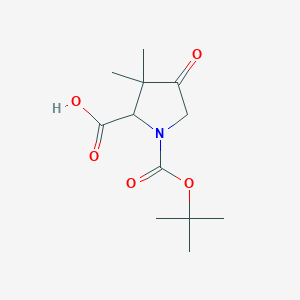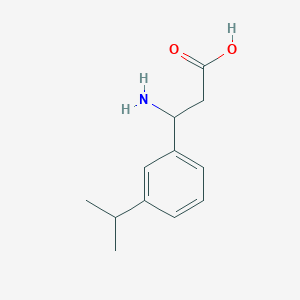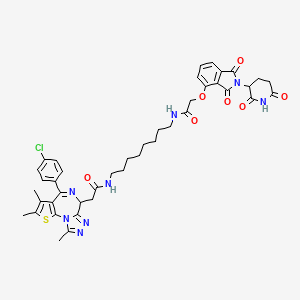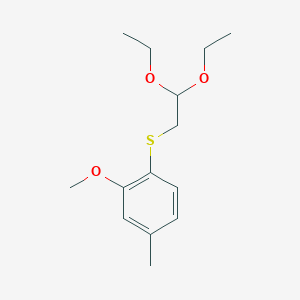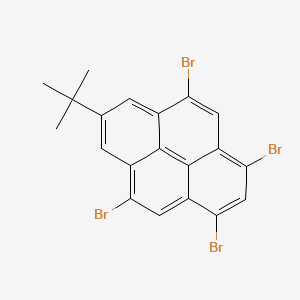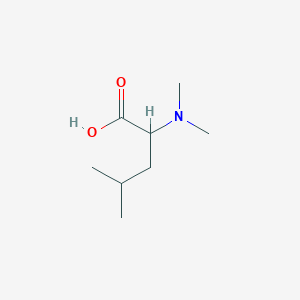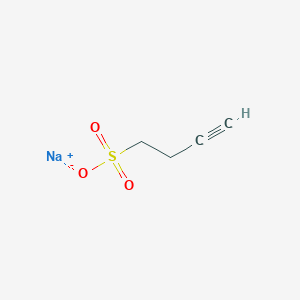
Sodium but-3-yne-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium but-3-yne-1-sulfonate is an organosulfur compound with the molecular formula C4H5NaO3S. It is a sodium salt of but-3-yne-1-sulfonic acid and is known for its applications in various chemical reactions and industrial processes. This compound is particularly valued for its ability to introduce sulfonate groups into organic molecules, making it a versatile reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium but-3-yne-1-sulfonate can be synthesized through several methods. One common approach involves the reaction of but-3-yne-1-ol with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction conditions typically require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale sulfonation processes. These processes utilize advanced reactors and precise control systems to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium but-3-yne-1-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfonates.
Reduction: Under specific conditions, it can be reduced to form sulfides or thiols.
Substitution: It participates in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or thiols.
Substitution: Various substituted organic compounds with sulfonate groups.
Wissenschaftliche Forschungsanwendungen
Sodium but-3-yne-1-sulfonate has a wide range of applications in scientific research:
Biology: It serves as a reagent in biochemical assays and studies involving sulfonation reactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of sulfonate-based drugs.
Industry: It is employed in the production of detergents, surfactants, and other industrial chemicals due to its ability to enhance solubility and stability.
Wirkmechanismus
The mechanism of action of sodium but-3-yne-1-sulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonate group can participate in nucleophilic substitution reactions, while the alkyne moiety can undergo addition reactions. These properties make it a versatile reagent in organic synthesis, enabling the formation of a wide range of chemical products.
Vergleich Mit ähnlichen Verbindungen
Sodium methanesulfonate: Similar in structure but with a methyl group instead of an alkyne.
Sodium ethanesulfonate: Contains an ethyl group instead of an alkyne.
Sodium propanesulfonate: Features a propyl group instead of an alkyne.
Uniqueness: Sodium but-3-yne-1-sulfonate is unique due to the presence of the alkyne group, which imparts distinct reactivity compared to other sulfonates. This alkyne functionality allows for additional reactions, such as cycloadditions and polymerizations, making it a valuable compound in synthetic chemistry.
Eigenschaften
Molekularformel |
C4H5NaO3S |
|---|---|
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
sodium;but-3-yne-1-sulfonate |
InChI |
InChI=1S/C4H6O3S.Na/c1-2-3-4-8(5,6)7;/h1H,3-4H2,(H,5,6,7);/q;+1/p-1 |
InChI-Schlüssel |
FSFDYTFTLGWZET-UHFFFAOYSA-M |
Kanonische SMILES |
C#CCCS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



